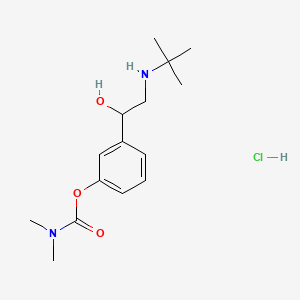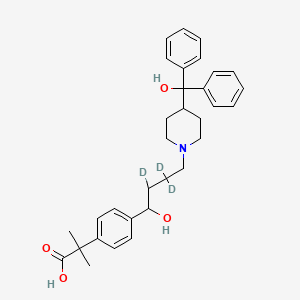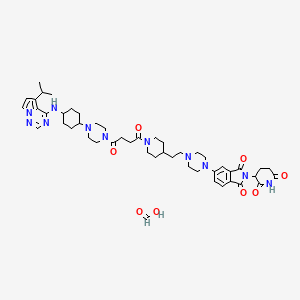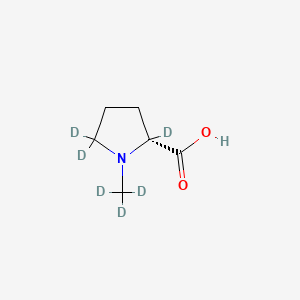
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-, also known as Acidissimin, is a complex organic compound belonging to the class of limonoids. Limonoids are a group of highly oxygenated triterpenoids, commonly found in citrus fruits and other plants. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of limonoic acid derivatives typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The specific synthetic route for Acidissimin may involve the following steps:
Oxidation: Starting from a suitable triterpenoid precursor, oxidation reactions are carried out to introduce oxygen functionalities.
Cyclization: Intramolecular cyclization reactions are employed to form the epoxy and lactone rings.
Reduction: Selective reduction steps are used to achieve the desired stereochemistry and functional group modifications.
Industrial Production Methods: Industrial production of such complex compounds often relies on biotechnological approaches, including the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound.
Types of Reactions:
Oxidation: Acidissimin can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the epoxy and lactone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for cyclization reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Acidissimin and its derivatives are studied for their unique chemical properties and potential as synthetic intermediates in organic chemistry.
Biology: In biological research, Acidissimin is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Medicine: The compound’s bioactive properties make it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Acidissimin may find applications in the food and cosmetic industries due to its natural origin and potential health benefits.
作用机制
The mechanism of action of Acidissimin involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can be elucidated through biochemical and molecular biology studies.
相似化合物的比较
Limonin: Another limonoid with similar biological activities.
Nomilin: Known for its anti-cancer and anti-inflammatory properties.
Obacunone: Studied for its potential therapeutic effects.
Comparison: Acidissimin is unique due to its specific structural features, such as the epoxy and lactone rings, which may confer distinct biological activities compared to other limonoids. Its specific stereochemistry and functional groups also contribute to its uniqueness.
Conclusion
Limonoic acid, 1,4-deepoxy-1,2-didehydro-4,19-epoxy-, di-delta-lactone, (19R)-; Acidissimin is a complex and biologically active compound with potential applications in various fields
属性
分子式 |
C26H28O8 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
(2S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChI 键 |
ZYPFSBYGJYBBBK-ASLCLNTCSA-N |
手性 SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC6[C@]37C=CC(=O)OC7OC6(C)C)C |
规范 SMILES |
CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


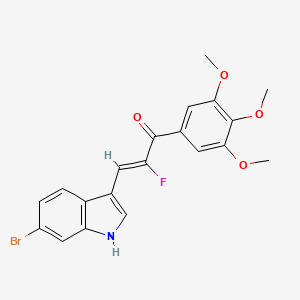
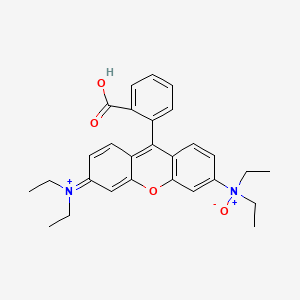

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)

![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)

